![molecular formula C10H11N3O3 B1462590 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-carbonsäure CAS No. 1153373-02-4](/img/structure/B1462590.png)

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-carbonsäure

Übersicht

Beschreibung

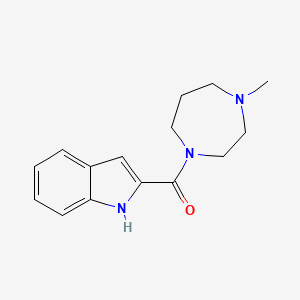

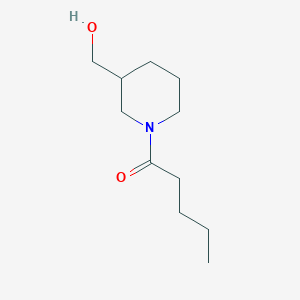

The compound “1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with two methyl groups at the 3rd and 5th positions. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is attached to a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and pyrazole rings would likely result in a rigid, planar structure. The electron-withdrawing carboxylic acid group could potentially have an impact on the electronic distribution within the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and could undergo reactions such as esterification or amide formation. The oxazole and pyrazole rings might also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Synthese von bioaktiven Molekülen

Die in dieser Verbindung vorhandenen Oxazol- und Pyrazol-Einheiten sind in vielen bioaktiven Molekülen verbreitet, was auf ihre Nützlichkeit bei der Synthese neuer Medikamente hindeutet. Insbesondere Oxazole sind für ihr Vorkommen in Verbindungen mit antimikrobiellen, entzündungshemmenden und Antitumoraktivitäten bekannt . Die elektronenakzeptierenden Eigenschaften des Oxazolrings können genutzt werden, um Moleküle mit erhöhter Reaktivität zu erzeugen, was möglicherweise zur Entwicklung neuartiger Therapeutika führt.

Landwirtschaft: Entwicklung von Pestiziden und Herbiziden

In der Landwirtschaft könnten die strukturellen Merkmale dieser Verbindung bei der Entwicklung neuer Pestizide und Herbizide hilfreich sein. Die Reaktivität des Oxazolrings könnte genutzt werden, um biologische Pfade in Schädlingen und Unkräutern zu stören, was einen neuen Ansatz zum Pflanzenschutz bietet .

Materialwissenschaften: Synthese von fortschrittlichen Materialien

Die Molekülstruktur der Verbindung deutet auf potenzielle Anwendungen in der Materialwissenschaft hin, insbesondere bei der Synthese von Polymeren oder Beschichtungen mit bestimmten Eigenschaften. Das Vorhandensein reaktiver funktioneller Gruppen könnte eine Vernetzung ermöglichen und die Haltbarkeit oder Umweltbeständigkeit von Materialien verbessern.

Umweltwissenschaften: Abbau von Schadstoffen

Diese Verbindung könnte auf ihre Fähigkeit hin untersucht werden, Umweltschadstoffe abzubauen. Ihre chemische Struktur könnte mit verschiedenen Schadstoffen interagieren und deren Abbau in weniger schädliche Substanzen ermöglichen, was zu den Bemühungen zur Sanierung der Umwelt beiträgt .

Biochemie: Enzymhemmungsstudien

Die Struktur der Verbindung begünstigt die Bindung an Enzyme, was sie zu einem Kandidaten für Studien zur Enzymhemmung macht. Dies könnte Auswirkungen auf das Verständnis von Krankheitsmechanismen oder die Entwicklung neuer biochemischer Assays haben .

Analytische Chemie: Chromatographiestandards

Aufgrund ihrer einzigartigen Struktur könnte diese Verbindung als Standard oder Referenz in chromatographischen Analysen dienen, um Geräte zu kalibrieren oder unbekannte Substanzen in komplexen Gemischen zu identifizieren .

Wirkmechanismus

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular functions

Biochemical Pathways

Oxazole derivatives have been reported to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .

Result of Action

Given the wide range of biological activities exhibited by oxazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound acts as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, it has been observed to bind with certain receptor proteins, influencing their activity and modulating biochemical pathways .

Cellular Effects

The effects of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in cell growth and differentiation. The compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic efficiency. Furthermore, the compound can interact with DNA-binding proteins, influencing gene transcription and subsequent protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, toxic effects have been observed, including liver damage and oxidative stress. These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments. Its localization within the cell can influence its activity and function, with higher concentrations observed in the cytoplasm and nucleus .

Subcellular Localization

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid exhibits distinct subcellular localization patterns. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is crucial for its biochemical activity and function .

Eigenschaften

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6-9(7(2)16-12-6)5-13-4-8(3-11-13)10(14)15/h3-4H,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXNLCURXDSEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462508.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1462510.png)

![1-[4-(Cyclopentylamino)piperidino]-1-ethanone](/img/structure/B1462513.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B1462515.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-amine](/img/structure/B1462519.png)

![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)

![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)